N'-Hydroxy-1-methoxycyclobutane-1-carboximidamide
Description
N'-Hydroxy-1-methoxycyclobutane-1-carboximidamide is a cyclic carboximidamide derivative characterized by a cyclobutane ring substituted with methoxy and N'-hydroxy groups. Its molecular formula is C₆H₁₁N₂O₂ (inferred from ), and it belongs to a broader class of N-hydroxy carboximidamides. The compound’s structural features, such as the N-hydroxy group and methoxy substituent, may confer reactivity in coordination chemistry or catalysis, akin to N,O-bidentate directing groups observed in related amides (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N'-hydroxy-1-methoxycyclobutane-1-carboximidamide |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(3-2-4-6)5(7)8-9/h9H,2-4H2,1H3,(H2,7,8) |
InChI Key |
COFFQZUTKKNCJJ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1(CCC1)/C(=N/O)/N |
Canonical SMILES |
COC1(CCC1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide involves several steps. One common method includes the reaction of cyclobutanone with hydroxylamine to form cyclobutanone oxime. This intermediate is then methylated using methanol and a suitable catalyst to yield N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide
Chemical Reactions Analysis
N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or methoxy groups are replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Mechanism of Action
The mechanism of action of N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Structural Analogs in the N'-Hydroxy-1-methoxycycloalkane Series
The most closely related analogs of N'-Hydroxy-1-methoxycyclobutane-1-carboximidamide are its cycloheptane and cyclohexane counterparts (Table 1).
Table 1: Key Properties of N'-Hydroxy-1-methoxycycloalkane Carboximidamides
- Ring Size and Strain : Cyclobutane’s four-membered ring introduces significant angle strain compared to cycloheptane (7-membered) or cyclohexane (6-membered). This strain may enhance reactivity in ring-opening or functionalization reactions.
- Commercial Availability : The cycloheptane derivative has documented suppliers, while the cyclobutane analog’s availability is less clear, suggesting it may be a niche research compound .
Functional Group Comparison: N-Hydroxy Amides
Compounds like N-Hydroxyoctanamide (CAS: 7377-03-9) share the N-hydroxy amide functional group but lack cyclic structures (Table 2). These linear analogs provide insights into the role of the N-hydroxy group in coordination or stability.
Table 2: Comparison with Linear N-Hydroxy Amides
| Compound Name | CAS Registry No. | Molecular Formula | Key Differences |
|---|---|---|---|
| N-Hydroxyoctanamide | 7377-03-9 | C₈H₁₇NO₂ | Linear chain; no cyclic strain |
| Target Cyclobutane Compound | - | C₆H₁₁N₂O₂ | Cyclic structure; potential for chelation |
- Reactivity : Linear N-hydroxy amides may exhibit different coordination behavior in metal-catalyzed reactions due to the absence of a rigid cyclic scaffold.
- Safety and Handling : N-Hydroxyoctanamide’s GHS data emphasize precautions like protective gloves and respiratory equipment, but similar guidelines are unavailable for the cyclobutane analog .
Research Implications and Limitations
- Applications : The cyclobutane derivative’s strained ring could make it a candidate for studies on ring-opening polymerization or as a ligand in catalysis, though direct evidence is lacking.
- Data Gaps : Physical properties (e.g., boiling point, solubility) for most analogs are undocumented, hindering comprehensive comparisons.
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